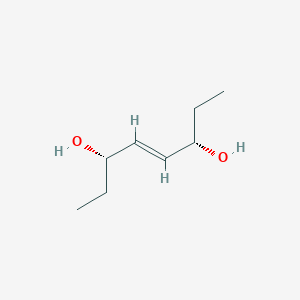

(3S,4E,6S)-oct-4-ene-3,6-diol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H16O2 |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

(E,3S,6S)-oct-4-ene-3,6-diol |

InChI |

InChI=1S/C8H16O2/c1-3-7(9)5-6-8(10)4-2/h5-10H,3-4H2,1-2H3/b6-5+/t7-,8-/m0/s1 |

InChI Key |

UKRCOLFEYJZGNV-JBGJSGBSSA-N |

Isomeric SMILES |

CC[C@@H](/C=C/[C@H](CC)O)O |

Canonical SMILES |

CCC(C=CC(CC)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3s,4e,6s Oct 4 Ene 3,6 Diol and Its Stereoisomers

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a powerful tool for accessing specific stereoisomers of chiral molecules. Various strategies have been developed to control the stereochemical outcome of reactions leading to oct-4-ene-3,6-diol and its analogs.

Enantioselective Reductions of Precursor Diones to Form Allylic Diols

A key strategy for synthesizing chiral diols involves the enantioselective reduction of a prochiral dione (B5365651) precursor. The reduction of tetralin-1,4-dione, for example, has been explored to produce chiral 1,4-diols. beilstein-journals.org Different reducing agents exhibit distinct diastereoselectivities. For instance, L-Selectride favors the formation of the cis-diol, while Red-Al preferentially yields the trans-diol. beilstein-journals.org Highly enantioselective Corey-Bakshi-Shibata (CBS) reductions have been successfully employed to afford the trans-diol with high enantiomeric excess. beilstein-journals.org

Copper-catalyzed hydrosilylation of prochiral aryl alkyl and diaryl ketones represents another effective method for asymmetric reduction. acs.org Catalyst systems derived from CuF₂ and PhSiH₃ with chiral ligands like (S)-P-PHOS have shown high efficiency. acs.org Rhodium-based catalysts with PyBOX ligands have also been utilized for the asymmetric reduction of prochiral ketones with diphenylsilane, yielding products with good enantioselectivity. acs.org

| Catalyst/Reagent | Substrate Type | Key Features | Reference |

|---|---|---|---|

| L-Selectride | Diones | Preferential formation of cis-diols. | beilstein-journals.org |

| Red-Al | Diones | Preferential formation of trans-diols. | beilstein-journals.org |

| CBS Reagents | Diones | Highly enantioselective reduction to trans-diols. | beilstein-journals.org |

| CuH/(S)-P-PHOS | Aryl alkyl ketones | High conversion and enantioselectivity. | acs.org |

| [Rh(cod)Cl]₂/PyBOX | Prochiral ketones | Good yields and moderate to high enantioselectivity. | acs.org |

Stereodivergent and Diastereoselective Synthesis of (3S,4E,6S)-oct-4-ene-3,6-diol and Related Diols

Stereodivergent synthesis allows for the selective formation of any diastereomer of a product with multiple stereocenters from a common starting material. This is often achieved by altering catalysts or reaction conditions. For instance, the diastereodivergent synthesis of nonproteogenic α-amino acids has been accomplished using different BINOL-derived aldehyde catalysts to control the stereochemical outcome of a conjugate addition-Mannich reaction sequence. nih.gov

Diastereoselective synthesis, which aims to produce a single diastereomer, is also crucial. A highly diastereoselective one-pot double allylboration reaction has been developed for the synthesis of 1,5-anti-diols with excellent enantioselectivity. acs.org This method involves the reaction of a boryl-substituted allylborane with aldehydes. acs.org Furthermore, the stereocontrolled total synthesis of both enantiomers of epolactaene (B1671538) highlights the power of diastereoselective epoxidation and E-selective Knoevenagel condensation in constructing complex molecules with multiple stereocenters. nih.gov

Chiral Pool-Based Syntheses of Octane (B31449) Diol Scaffolds

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds from natural sources, such as terpenes, amino acids, and carbohydrates. escholarship.orgresearchgate.netresearchgate.net These readily available starting materials can be transformed into more complex chiral molecules. For example, (−)-caryophyllene oxide, a chiral terpene, has been used as a starting material for the synthesis of various sesquiterpenoids. nih.gov The synthesis of complex natural products often leverages the inherent chirality of these starting materials to establish key stereocenters in the target molecule. escholarship.orgresearchgate.netsemanticscholar.org

Chemoenzymatic and Biocatalytic Routes to Chiral Allylic Diols

Chemoenzymatic and biocatalytic methods offer green and highly selective alternatives to traditional chemical synthesis. Enzymes, with their inherent chirality, can catalyze reactions with high enantio- and regioselectivity.

Enzyme-Catalyzed Kinetic Resolutions and Asymmetric Transformations of Allylic Alcohols

Kinetic resolution is a widely used technique to separate enantiomers of a racemic mixture. nih.gov In this process, an enzyme selectively reacts with one enantiomer, leaving the other unreacted. nih.gov Lipases are commonly used for the kinetic resolution of racemic secondary allylic alcohols through enantioselective acylation or hydrolysis. researchgate.netresearchgate.net For example, Novozym 435, an immobilized lipase (B570770) B from Candida antarctica, has been effectively used to resolve various aliphatic secondary alcohols, producing enantiopure alcohols and acetates. researchgate.net

Horseradish peroxidase (HRP) has been employed for the kinetic resolution of racemic hydroperoxides via enantioselective reduction to the corresponding alcohols. acs.org This method has been used to prepare optically active allylic hydroperoxy alcohols and 1,3-diols. nih.gov

| Enzyme | Substrate Type | Transformation | Key Outcome | Reference |

|---|---|---|---|---|

| Novozym 435 (Lipase) | Racemic secondary allylic alcohols | Transesterification | Enantiopure alcohols and acetates (>99% ee). | researchgate.net |

| Horseradish Peroxidase (HRP) | Racemic hydroperoxides | Enantioselective reduction | Optically active hydroperoxy alcohols and diols. | acs.orgnih.gov |

| Lipase PS | Racemic allyl ester | Kinetic resolution | Enantiopure acid (46% yield). | nih.gov |

Regioselective and Stereoselective Enzymatic Hydrolysis and Functionalization

Enzymes can also catalyze reactions with high regioselectivity, discriminating between similar functional groups within a molecule. Lipases have demonstrated high regioselectivity in the acylation of steroidal vicinal diols, allowing for the preparation of mono-acylated derivatives. mdpi.com

Epoxide hydrolases are another important class of enzymes that catalyze the hydrolysis of epoxides to vicinal diols. sjtu.edu.cn By engineering the regioselectivity of these enzymes, it is possible to achieve near-perfect enantioconvergence in the hydrolysis of racemic epoxides, leading to the formation of a single enantiomer of the diol with high yield and enantiomeric excess. sjtu.edu.cn Nitrilases can perform regioselective hydrolysis of dinitriles, which is a key step in the synthesis of compounds like Gabapentin. researchgate.net

Convergent Total Synthesis Strategies for Complex Molecules Incorporating Allylic Diol Motifs

In the context of synthesizing molecules with allylic diol features, a convergent strategy would typically involve the preparation of two or more smaller, stereochemically defined building blocks that can be joined to form the carbon skeleton. For a molecule like this compound, a logical disconnection would be at the C4-C5 double bond or adjacent single bonds, allowing for the coupling of two smaller fragments. For instance, one fragment could contain the (3S)-hydroxyl group and the other the (6S)-hydroxyl group.

Several powerful coupling reactions are employed in convergent syntheses. These include, but are not limited to, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), olefination reactions (e.g., Wittig, Horner-Wadsworth-Emmons), and metallacycle-mediated cross-coupling reactions. nih.govrice.edu The choice of coupling reaction is critical and depends on the specific functionalities present in the fragments. In the synthesis of polyol-containing natural products, strategies such as the chemoselective coupling of a vinyl zincate to a ketone have proven effective in forming key carbon-carbon bonds in a highly diastereoselective manner. acs.org Similarly, reductive cross-coupling reactions between allylic alcohols and alkynes offer a convergent pathway to complex polyketide structures. nih.gov

A hypothetical convergent synthesis for a complex molecule containing an allylic diol motif is outlined below.

| Fragment | Key Features | Potential Synthetic Origin | Coupling Strategy |

|---|---|---|---|

| Fragment A (e.g., C1-C4 portion) | Contains the (3S)-stereocenter | Chiral pool (e.g., from a carbohydrate or amino acid) or asymmetric synthesis (e.g., asymmetric reduction of a ketone) | Palladium-catalyzed cross-coupling (e.g., Suzuki coupling of a vinyl boronic acid with a vinyl halide) or an olefination reaction to form the central (E)-double bond. |

| Fragment B (e.g., C5-C8 portion) | Contains the (6S)-stereocenter | Asymmetric allylation or crotylation of an aldehyde to set the stereochemistry. |

This convergent approach allows for the efficient and stereocontrolled synthesis of complex molecules bearing the allylic diol functionality by assembling pre-functionalized and stereochemically rich fragments. acs.org

Strategies for Control of (E)/(Z) Double Bond Geometry during Synthesis

The stereochemical configuration of the double bond in molecules such as this compound is crucial for their structure and biological function. ilo.org The designation '(E)' (from the German entgegen, meaning opposite) indicates that the higher-priority substituents on each carbon of the double bond are on opposite sides. wikipedia.orgkhanacademy.orglibretexts.org Achieving high stereoselectivity in the formation of this (E)-double bond is a significant challenge in organic synthesis.

A variety of synthetic methods have been developed to control the geometry of double bonds. The selection of a particular method depends on the specific substrate and the desired stereochemical outcome.

Key strategies for stereoselective (E)-alkene synthesis include:

The Wittig Reaction and its Variants: The Schlosser modification of the Wittig reaction is a well-known method for synthesizing pure (E)-alkenes. It involves the use of a non-stabilized ylide at low temperatures, followed by the addition of a second equivalent of alkyllithium and then a proton source. The Horner-Wadsworth-Emmons (HWE) reaction, using phosphonate (B1237965) esters, typically favors the formation of (E)-alkenes, especially when the phosphonate is substituted with electron-withdrawing groups.

Alkyne Reduction: The partial reduction of an internal alkyne is a powerful method for accessing disubstituted alkenes. While catalytic hydrogenation with Lindlar's catalyst typically yields (Z)-alkenes, dissolving metal reductions (e.g., sodium in liquid ammonia) are classic methods for producing (E)-alkenes.

Hydroboration-based Methods: The reaction of alkynes with sterically hindered dialkylboranes, followed by treatment with alkyllithium and benzenesulfenyl chloride, can produce (E)-alkenes with high purity and in good yields. oup.com

Olefin Metathesis: While often used for complex macrocyclizations, cross-metathesis reactions can also be employed to form specific alkene geometries. nih.gov The development of stereoselective catalysts allows for the preferential formation of either (E)- or (Z)-isomers. ilo.org For trisubstituted alkenes, which are common in natural products, ring-closing metathesis strategies have been developed to generate the desired (E)-isomer with high selectivity. nih.gov

Reductive Coupling of Carbonyls: Reductive dimerization of carbonyl compounds using titanium-based reagents (the McMurry reaction) can form alkenes. While intermolecular reactions often lack selectivity, intramolecular versions can be highly stereoselective depending on the substrate's conformation. redalyc.org

The table below summarizes some common methods for achieving (E)-selectivity.

| Method | Typical Substrates | General Selectivity | Key Considerations |

|---|---|---|---|

| Horner-Wadsworth-Emmons Reaction | Aldehydes, Ketones | High (E)-selectivity, especially with stabilized phosphonates | The nature of the phosphonate and reaction conditions (solvent, base) can influence selectivity. |

| Julia-Kocienski Olefination | Aldehydes, Ketones | High (E)-selectivity | Based on the reaction of a sulfone with a carbonyl compound. |

| Still-Gennari Olefination | Aldehydes, Ketones | High (Z)-selectivity | A modification of the HWE reaction that favors the (Z)-isomer. Included for comparison. |

| Sodium/Ammonia Reduction | Internal Alkynes | High (E)-selectivity | A classic and reliable method for forming trans-alkenes. |

| Stereoselective Olefin Metathesis | Terminal or Internal Alkenes | Selectivity depends on the catalyst used. nih.gov | Powerful for complex molecules; catalyst choice is paramount for stereocontrol. ilo.org |

Ultimately, the successful synthesis of this compound relies on the judicious choice of a synthetic strategy that allows for precise control over the stereochemistry at both the chiral centers and the central double bond.

Stereochemical Characterization and Elucidation of 3s,4e,6s Oct 4 Ene 3,6 Diol

Spectroscopic Methods for Absolute Configuration Determination

Determining the absolute configuration of chiral molecules often relies on chiroptical spectroscopic techniques that measure the differential interaction of the molecule with left and right circularly polarized light.

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. For a molecule like (3S,4E,6S)-oct-4-ene-3,6-diol, which lacks a strong intrinsic chromophore in the accessible UV-Vis range, direct CD analysis can be challenging. However, subtle electronic transitions can sometimes provide valuable information.

Vibrational Circular Dichroism (VCD) offers a powerful alternative by measuring the differential absorption of circularly polarized infrared radiation, probing the chirality of molecular vibrations. VCD is highly sensitive to the stereochemical environment and can provide detailed structural information even for molecules without UV-Vis chromophores. The VCD spectrum of this compound would exhibit characteristic positive and negative bands (a couplet) corresponding to the stretching and bending vibrations of the chiral C-O and C-H bonds at the stereocenters. The sign and intensity of these VCD signals are directly related to the absolute configuration. For instance, the O-H stretching region can show a complex pattern of VCD signals that is highly diagnostic of the molecule's absolute stereochemistry and conformation.

Table 1: Representative Chiroptical Data for Absolute Configuration Assignment

| Technique | Spectral Region | Observed Phenomenon | Implication for this compound |

| CD (with derivatization) | 250-400 nm | Exciton-coupled Cotton effects | The sign of the observed couplet (positive or negative) after derivatization with a suitable chromophore directly correlates to the absolute configuration of the diol stereocenters. |

| VCD | 1000-1600 cm⁻¹ (Fingerprint) | Bisignate signals for C-H and C-O modes | The specific pattern of positive and negative bands provides a unique fingerprint for the (3S,6S) configuration when compared to calculated spectra. |

| VCD | 3000-3600 cm⁻¹ (O-H Stretch) | Characteristic VCD bands | The fine structure of the VCD bands in this region is sensitive to intramolecular hydrogen bonding and the overall chiral scaffold, confirming the absolute configuration. |

Application of Chiral Derivatizing Agents and Auxiliary Chromophores (e.g., Dimolybdenum Tetraacetate Complexes)

To overcome the issue of weak electronic transitions in the parent molecule for CD spectroscopy, chiral derivatizing agents (CDAs) or auxiliary chromophores can be employed. These reagents react with the hydroxyl groups of the diol to introduce strong chromophores into the molecule.

A widely used method involves the in-situ formation of a complex between the diol and an achiral auxiliary chromophore, such as dimolybdenum tetraacetate, [Mo₂(OAc)₄]. When this compound chelates to the dimolybdenum core, the resulting complex becomes chiral and exhibits intense CD signals, known as Cotton effects, within the d-d absorption bands of the metal cluster (typically 280-400 nm). An empirically derived rule correlates the sign of the observed Cotton effects with the O-C-C-O torsional angle of the diol, allowing for the direct assignment of its absolute configuration.

Alternatively, the diol can be derivatized with a CDA containing a chromophore, such as 4-biphenylboronic acid or Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid). This creates a diastereomeric ester where the chromophores are held in a fixed, chiral orientation. The through-space interaction of these chromophores leads to a phenomenon called exciton (B1674681) coupling, which produces a characteristic split CD signal (a "couplet"). The sign of this couplet can be used to non-empirically determine the absolute configuration of the stereogenic centers.

Table 2: Common Derivatizing Agents and Auxiliary Chromophores for Diols

| Agent | Type | Method of Action | Resulting Spectrum |

| Dimolybdenum tetraacetate | Auxiliary Chromophore | In-situ complexation with the diol moiety. | CD spectrum with multiple Cotton effects; sign correlates with O-C-C-O helicity. |

| Mosher's Acid (MTPA) | Chiral Derivatizing Agent | Formation of diastereomeric esters (Mosher's esters). | Primarily used for NMR analysis but can be adapted for CD. |

| 4-Biphenylboronic acid | Chiral Derivatizing Agent | Forms a rigid boronate ester, creating exciton coupling between the biphenyl (B1667301) and another chromophore. | Exciton-coupled CD spectrum; sign of the couplet determines absolute configuration. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative Stereochemistry Assignment

While chiroptical methods are ideal for determining absolute configuration, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for establishing the relative stereochemistry of a molecule. For this compound, NMR confirms the E geometry of the double bond through the large coupling constant (J-value, typically >15 Hz) between the vinylic protons at C4 and C5.

To determine the relative orientation of the two stereocenters (C3 and C6), advanced NMR techniques are employed. The Nuclear Overhauser Effect (NOE) provides information about the through-space proximity of protons. In a 2D NOESY experiment on this compound, correlations would be expected between specific protons, confirming their spatial relationships as dictated by the molecule's preferred conformation.

A highly effective method for assigning the relative and absolute configuration of diols involves derivatization with an enantiomerically pure chiral agent, such as (R)- and (S)-methoxyphenylacetic acid (MPA), to form diastereomeric bis-MPA esters. By comparing the ¹H NMR spectra of the two diastereomeric derivatives, a difference in chemical shifts (Δδ = δS - δR) can be calculated for the protons near the stereocenters. The signs of these Δδ values are systematically correlated with the absolute configuration of the chiral centers, providing a reliable method for assignment.

Table 3: Hypothetical ¹H NMR Data for a Bis-(R)-MPA Ester of this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Key NOE Correlations |

| H3 | ~5.1 | m | - | H4, H2 |

| H6 | ~4.9 | m | - | H5, H7 |

| H4 | ~5.6 | dd | 15.5, 6.5 | H3, H5 |

| H5 | ~5.8 | dd | 15.5, 7.0 | H4, H6 |

| H2 (CH₂) | ~1.6 | m | - | H3 |

| H7 (CH₂) | ~1.5 | m | - | H6 |

| H1 (CH₃) | ~0.9 | t | 7.5 | H2 |

| H8 (CH₃) | ~0.85 | t | 7.5 | H7 |

Advanced Computational Approaches for Stereochemical Analysis

Computational chemistry provides indispensable tools for corroborating and predicting stereochemical outcomes. These methods are most powerful when used in conjunction with experimental spectroscopic data.

Quantum Mechanical (QM) Calculations of Chiroptical Properties

Quantum mechanical calculations have become a cornerstone for the non-empirical assignment of absolute configuration. Using methods like Density Functional Theory (DFT), the CD, VCD, and optical rotation (OR) spectra for a proposed structure, such as this compound, can be calculated from first principles.

The process involves first performing a conformational search to identify all low-energy structures of the molecule. Then, for each significant conformer, the chiroptical properties are calculated. The final predicted spectrum is a Boltzmann-weighted average of the spectra of all conformers. This theoretical spectrum is then compared with the experimental spectrum. A good match between the calculated spectrum for the (3S, 6S) enantiomer and the experimental data provides a confident assignment of the absolute configuration. This approach is particularly valuable for VCD, where the complex fingerprint region can be accurately reproduced by modern computational methods.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The accuracy of any QM-based spectral prediction is highly dependent on a thorough conformational analysis. This compound is a flexible acyclic molecule with multiple rotatable single bonds (C1-C2, C2-C3, C6-C7, C7-C8), leading to a complex potential energy surface with numerous possible conformers.

Conformational searches can be performed using molecular mechanics (MM) force fields, which provide a rapid way to explore the conformational space and identify low-energy geometries. For a more dynamic picture, Molecular Dynamics (MD) simulations can be employed. MD simulations model the movement of atoms over time at a given temperature, allowing the molecule to sample a wide range of conformations and providing insight into the relative populations of different conformational states in solution. The resulting low-energy conformers identified from these analyses serve as the essential input structures for the more computationally expensive QM calculations of chiroptical properties, ensuring that the final calculated spectrum is a realistic representation of the molecule in its experimental state.

Table 4: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Low-Energy Values | Influence on Properties |

| H-C3-C4-H | Defines alkene geometry | ~180° | Confirms E configuration. |

| C2-C3-O-H | Rotation of C3 hydroxyl | ~60°, 180°, -60° (gauche, anti) | Affects intramolecular hydrogen bonding and VCD spectrum. |

| C7-C6-O-H | Rotation of C6 hydroxyl | ~60°, 180°, -60° (gauche, anti) | Affects intramolecular hydrogen bonding and VCD spectrum. |

| C2-C3-C4-C5 | Orientation of ethyl group relative to the double bond | Staggered arrangements | Influences overall molecular shape and chiroptical response. |

| C3-C4-C5-C6 | Torsion along the double bond | ~180° | Defines the core backbone structure. |

Chemical Reactivity and Derivatization of 3s,4e,6s Oct 4 Ene 3,6 Diol

Transformations of the Allylic Alcohol Functionality

The presence of two allylic alcohol moieties in (3S,4E,6S)-oct-4-ene-3,6-diol opens up numerous avenues for chemical modification. These transformations can either proceed with retention of the carbon skeleton or involve skeletal rearrangements.

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. While the well-known-sigmatropic rearrangements like the Cope and Claisen rearrangements are common for 1,5-dienes and allyl vinyl ethers respectively, the 1,4-diol structure of this compound does not directly lend itself to these transformations without prior modification.

However, the allylic nature of the hydroxyl groups suggests the potential for-sigmatropic shifts if the diol is converted into a suitable derivative. For instance, conversion of one of the hydroxyl groups into a different functional group could create a system amenable to such rearrangements. These reactions are often thermally or photochemically induced and proceed in a concerted fashion. The stereochemistry of the starting diol would be expected to influence the stereochemical outcome of the rearranged product due to the concerted nature of the reaction.

It is important to note that specific examples of-sigmatropic shifts involving this compound are not extensively documented in the literature. Nevertheless, based on the general principles of pericyclic reactions, this remains a potential pathway for the derivatization of this compound.

The secondary alcohol groups of this compound can be selectively oxidized to ketones or further to carboxylic acids, or reduced to the corresponding alkane. The presence of two hydroxyl groups allows for the possibility of selective mono- or di-oxidation.

Oxidation:

Selective oxidation of one of the hydroxyl groups would yield a hydroxy ketone. Further oxidation could lead to a diketone. The choice of oxidizing agent and reaction conditions is crucial for achieving the desired selectivity. For instance, mild oxidizing agents like manganese dioxide (MnO₂) are known to selectively oxidize allylic alcohols. The use of biocatalysts, such as specific enzymes or whole-cell systems, can also offer high chemo- and stereoselectivity in the oxidation of diols to lactones. In the case of 1,4-diols, oxidation can lead to the formation of γ-lactones through an intermediate lactol.

| Oxidizing Agent | Potential Product(s) | Selectivity |

| MnO₂ | Monoketone, Diketone | Selective for allylic alcohols |

| PCC, PDC | Aldehyde/Ketone | General oxidation |

| Jones Reagent | Carboxylic Acid (via ketone) | Strong oxidation |

| Biocatalysts (e.g., Rhodococcus erythropolis) | γ-Lactone | High chemo- and stereoselectivity possible |

Reduction:

The reduction of the diol functionality would lead to the corresponding octane (B31449) derivative. Catalytic hydrogenation using transition metal catalysts like palladium or platinum would reduce both the double bond and the hydroxyl groups (after conversion to a better leaving group). Stereoselective reduction of the corresponding diketone, if synthesized, could provide access to other diastereomers of the oct-4-ene-3,6-diol. The use of chiral reducing agents or catalysts can afford high stereocontrol in such reductions.

Reactions Involving the Olefinic Moiety

The (4E)-double bond in this compound is susceptible to a variety of addition reactions, including electrophilic additions and cycloadditions. The stereochemistry of the starting material can have a significant influence on the stereochemical outcome of these reactions.

The double bond can undergo electrophilic addition with reagents such as halogens (e.g., Br₂). The bromination of a similar cyclic diene-diol has been shown to proceed via an initial anti-1,2-addition. In the case of this compound, the addition of bromine would be expected to form a bromonium ion intermediate. The subsequent nucleophilic attack by the bromide ion would likely occur in an anti-fashion, leading to a dibrominated diol. The stereochemistry at the C3 and C6 positions would influence the facial selectivity of the initial electrophilic attack and could lead to the formation of specific diastereomers.

The reaction of this compound with bromine is expected to yield (4R,5S)-4,5-dibromo-(3S,6S)-octane-3,6-diol as a major product, resulting from the anti-addition to the E-alkene.

The electron-rich double bond of this compound can participate in cycloaddition reactions. These reactions are powerful tools for the construction of cyclic systems with high stereocontrol.

Diels-Alder Reaction: While the isolated double bond of the diol is not a typical diene for a [4+2] cycloaddition, it can act as a dienophile, particularly with electron-rich dienes. The stereochemistry of the diol would be expected to direct the approach of the diene, leading to a specific stereoisomer of the resulting cyclohexene derivative.

1,3-Dipolar Cycloaddition: The double bond can also react with 1,3-dipoles, such as nitrile oxides or azomethine ylides, in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. The presence of the chiral allylic alcohol moieties can influence the diastereoselectivity of the cycloaddition.

| Cycloaddition Type | Reactant | Product Type |

| [4+2] Diels-Alder | Electron-rich diene | Substituted cyclohexene |

| [3+2] 1,3-Dipolar | Nitrile Oxide | Isoxazoline |

| [3+2] 1,3-Dipolar | Azomethine Ylide | Pyrrolidine |

Formation of Cyclic and Heterocyclic Derivatives from Allylic Diols

The bifunctional nature of this compound makes it a versatile precursor for the synthesis of various cyclic and heterocyclic compounds.

Tetrahydrofuran Derivatives: Intramolecular cyclization of the diol or its derivatives can lead to the formation of substituted tetrahydrofurans. For example, acid-catalyzed cyclization or palladium-catalyzed reactions of γ-hydroxy alkenes are known methods for tetrahydrofuran synthesis. The stereochemistry of the starting diol would be translated into the stereochemistry of the substituents on the tetrahydrofuran ring.

Dioxolane and Dioxane Derivatives: The 1,4-diol moiety, after potential isomerization or functional group manipulation, could be used to form five-membered dioxolane or six-membered dioxane rings through reaction with aldehydes or ketones. These reactions typically proceed under acidic conditions and are used to protect diol functionalities.

The following table summarizes potential cyclic products from this compound:

| Reagent/Condition | Product Type |

| Acid catalyst | Tetrahydrofuran derivative |

| Aldehyde/Ketone, acid catalyst | Dioxolane/Dioxane derivative |

| Epoxidation followed by intramolecular cyclization | Substituted tetrahydrofuran |

Intramolecular Cyclization Reactions (e.g., Prins Cyclizations involving Diol Substrates)

The intramolecular Prins cyclization is a powerful acid-catalyzed carbon-carbon bond-forming reaction that transforms an alkene and a carbonyl group (or its precursor) into a heterocyclic ring. In the context of diol substrates such as this compound, which contains both a hydroxyl group and a double bond, this reaction offers a direct pathway to substituted tetrahydropyrans (THPs). The reaction is initiated by the activation of one of the hydroxyl groups by a Lewis or Brønsted acid, leading to the formation of an oxocarbenium ion. This electrophilic intermediate is then intercepted by the intramolecular alkene nucleophile, resulting in the formation of a new carbon-carbon bond and a cyclic structure.

The stereochemical outcome of the Prins cyclization is often highly predictable, proceeding through a chair-like transition state. nih.gov For substrates like this compound, the substituents on the forming ring will preferentially occupy equatorial positions to minimize steric strain, leading to a high degree of diastereoselectivity in the final product. nih.gov

While specific experimental data on the intramolecular Prins cyclization of this compound is not extensively documented in the literature, its structural motifs suggest a high propensity for such transformations. The reaction would theoretically proceed by protonation of one of the hydroxyl groups, followed by loss of water to form an oxocarbenium ion. The intramolecular attack of the alkene would then lead to the formation of a substituted tetrahydropyran ring. The specific stereochemistry of the starting material would directly influence the stereochemistry of the resulting cyclic ether.

The general mechanism for the acid-catalyzed intramolecular cyclization of an unsaturated diol is depicted below:

Protonation and Formation of Oxocarbenium Ion: A Lewis or Brønsted acid protonates one of the hydroxyl groups, which then departs as a water molecule, generating a stabilized oxocarbenium ion.

Cyclization: The alkene function acts as an intramolecular nucleophile, attacking the electrophilic carbon of the oxocarbenium ion. This step forms the tetrahydropyran ring and results in a new carbocationic intermediate.

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton to neutralize the carbocation, yielding the final product.

The table below outlines the hypothetical intramolecular Prins cyclization of this compound, detailing the reactant, potential reagents, and the predicted product based on established principles of the Prins cyclization.

| Reactant | Reagent/Catalyst | Predicted Product | Product Name |

| This compound | Lewis Acid (e.g., BF₃·OEt₂, SnCl₄) or Brønsted Acid (e.g., H₂SO₄, TsOH) | A stereoisomer of 2,5-diethyl-tetrahydrofuran-3-ol | 2,5-Diethyl-tetrahydrofuran-3-ol |

Investigation of Biological Relevance and Analogous Bioactive Compounds of 3s,4e,6s Oct 4 Ene 3,6 Diol

Biosynthetic Pathways Leading to Chiral Octane (B31449) Diols and Related Structures

The biosynthesis of chiral diols in nature is a testament to the high stereoselectivity of enzymatic reactions. While the specific pathway to (3S,4E,6S)-oct-4-ene-3,6-diol is not detailed in current research, the formation of analogous chiral octane diols provides a framework for its potential natural synthesis.

One well-studied example is the biosynthesis of R-(+)-octane-1,3-diol and R-5(Z)-octene-1,3-diol, which are natural antimicrobial agents found in apples and pears. nih.gov The production of these compounds is believed to involve the β-oxidation of fatty acids. nih.gov For instance, linoleic acid can be metabolized to form R-3-hydroxy-octanoyl-SCoA, which is then converted to R-octane-1,3-diol. nih.gov A similar pathway involving an unsaturated intermediate is proposed for the formation of R-5(Z)-octene-1,3-diol. nih.gov This suggests that this compound could potentially be synthesized in organisms through a similar pathway involving the enzymatic modification of an unsaturated fatty acid precursor.

General enzymatic routes for the synthesis of chiral diols often involve several key classes of enzymes:

Methane monooxygenases (MMOs): These enzymes can convert alkenes to epoxides, which can then be hydrolyzed to form 1,2-diols. Methanotrophs, which utilize MMOs, have been engineered to produce chiral diols like (R)-1,2-propanediol from propene. nih.gov

Dioxygenases, epoxide hydrolases, and reductases: These enzymes are crucial in biologically preparing chiral diols. They work by converting racemic derivatives or latent chiral compounds into a single configuration.

Amino acid hydroxylases, deaminases, decarboxylases, and aldehyde reductases: A platform combining these enzymes can be used to synthesize a variety of C3-C5 diols from amino acid metabolism. nih.gov

These enzymatic strategies highlight the diverse and highly specific pathways nature employs to generate chiral diols.

Role of Stereodefined Diols in Chemical Ecology (e.g., Pheromones and Semiochemicals)

Chemical communication is a vital aspect of the interaction between many organisms, and stereodefined molecules, including diols, often play a central role as semiochemicals. Semiochemicals are signaling chemicals that mediate interactions between organisms and are broadly classified into pheromones (intraspecific communication) and allelochemicals (interspecific communication).

The stereochemistry of these molecules is critical for their biological activity. Often, only one specific stereoisomer is active, while others may be inactive or even inhibitory. This specificity is due to the chiral nature of the receptor proteins in the receiving organism.

While this compound has not been identified as a specific pheromone, many insects utilize chiral alcohols and their derivatives for chemical communication. The precise arrangement of functional groups and stereocenters is crucial for the molecule to bind effectively to its receptor and elicit a behavioral or physiological response. The structural features of this compound, with its defined stereocenters and double bond, are consistent with those of known insect pheromones.

The study of pheromonal communication has repeatedly demonstrated the importance of chirality. Enantioselective synthesis of pheromones is often necessary to determine the absolute configuration of the naturally occurring compound and to understand the relationship between its stereochemistry and biological activity. nih.gov

Exploration of this compound as a Chiral Building Block for Biologically Active Molecules

Chiral diols are highly valued as building blocks in the asymmetric synthesis of complex, biologically active molecules such as pharmaceuticals, agrochemicals, and natural products. acs.orgnih.gov Their two hydroxyl groups provide versatile handles for further chemical modification, and their inherent chirality can be transferred to the target molecule, which is often crucial for its desired biological function.

The pharmaceutical industry has a significant and growing demand for chiral intermediates for the development of single-enantiomer drugs, which can offer improved efficacy and reduced side effects compared to their racemic counterparts. nih.gov Chiral diols can be sourced from the "chiral pool" of naturally abundant chiral molecules or synthesized through various methods, including asymmetric catalysis. nih.govresearchgate.net

Given its specific stereochemistry, this compound represents a potentially valuable, though not commercially common, chiral building block. Its structure could be incorporated into larger molecules to impart specific stereochemical control. The synthesis of complex natural product analogues often relies on enzymatically asymmetrized chiral building blocks, including diols.

The general utility of chiral diols in synthesis is well-established. They can be used as:

Chiral ligands and catalysts: In asymmetric synthesis, chiral diols can coordinate with metal centers to create a chiral environment that directs the stereochemical outcome of a reaction.

Starting materials for chiral intermediates: The hydroxyl groups can be readily converted into other functional groups, allowing for the construction of more complex chiral molecules.

The development of new synthetic methods continues to expand the utility of chiral diols as building blocks for novel and complex molecules with significant biological activity. acs.orgnih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are available for (3S,4E,6S)-oct-4-ene-3,6-diol, and how can stereochemical purity be ensured during purification?

- Methodological Answer : The compound can be synthesized via regio- and stereoselective homologation of 1,2-bis(boronic esters), as demonstrated in analogous diol syntheses. Key steps include catalytic cross-coupling reactions and protecting group strategies to preserve stereochemistry . Purification typically employs column chromatography with solvents like petroleum ether/ethyl acetate (60:40), monitored by TLC (Rf = 0.26) . High-resolution mass spectrometry (HRMS) and chiral HPLC should be used to confirm enantiomeric excess (>98%) .

Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign diastereotopic protons (e.g., δ 1.25–1.45 ppm for alkyl groups) and olefinic protons (δ 5.3–5.6 ppm for the 4E double bond). Coupling constants (J = 10–16 Hz for trans-configuration) confirm stereochemistry .

- IR Spectroscopy : Hydroxyl stretches (ν ≈ 3430 cm⁻¹) and C=C stretches (ν ≈ 1640 cm⁻¹) validate functional groups .

- X-ray Crystallography : Resolves absolute configuration, as shown in AKR1B10 co-crystallization studies with analogous diols .

Q. What are the key physical properties (e.g., solubility, melting point) of this compound under standard laboratory conditions?

- Methodological Answer : While direct data for this compound is limited, structurally similar diols exhibit melting points of 53–55°C and solubility in polar aprotic solvents (e.g., DMSO, THF). Density is typically ~0.93 g/mL, measured via pycnometry . Stability in methanol ([α]D²³ = +2.0) suggests compatibility with alcohol-based storage .

Advanced Research Questions

Q. How can biocatalytic methods be optimized for stereoselective functionalization of this compound?

- Methodological Answer : Vegetable-based biocatalysts (e.g., Daucus carota roots) enable enzymatic hydrolysis of diol esters with stereoselectivity. Reaction conditions (25–30°C, 48–72 hrs) and pH optimization (7.0–7.5) enhance enantiomeric excess (up to 44% ). Use chiral GC or HPLC to monitor product ratios.

Q. What experimental strategies can elucidate the role of this compound in hedgehog (Hh) signaling pathway activation?

- Methodological Answer :

- In vitro assays : Treat SHH-LIGHT2 cells with the compound and quantify luciferase activity to measure Hh pathway activation .

- Gene expression profiling : Use qPCR to assess downstream targets (e.g., Gli1, Ptch1).

- Competitive inhibition studies : Co-administer cyclopamine (Hh inhibitor) to confirm specificity .

Q. How can structural modifications of this compound enhance its binding affinity to AKR1B10, and what analytical tools validate these interactions?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina with AKR1B10’s crystal structure (PDB: 5Y7N) to predict binding modes .

- Site-directed mutagenesis : Replace residues in the active site (e.g., Tyr49, His113) to assess binding changes.

- Isothermal titration calorimetry (ITC) : Measure ΔG and Kd values for modified derivatives .

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound derivatives?

- Methodological Answer :

- Variable-temperature NMR : Resolve dynamic effects causing signal splitting (e.g., hindered rotation) .

- 2D NMR (COSY, NOESY) : Assign coupling networks and spatial proximities to confirm stereochemistry .

- Comparative analysis : Cross-reference with X-ray data or computational models (DFT) .

Data Presentation Guidelines

- Tables : Include synthetic yields, spectroscopic assignments, and kinetic parameters (e.g., Km, Vmax for enzymatic studies).

- Figures : Highlight stereochemical outcomes (e.g., ORTEP diagrams from crystallography ), dose-response curves for Hh pathway activation , and biocatalytic reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.